molecular formula C20H21N3O3S2 B11162963 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11162963
M. Wt: 415.5 g/mol
InChI Key: FYDUSSYPLLKIIE-UHFFFAOYSA-N
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Description

2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring and a methoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide source under basic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Methoxyphenylmethyl Group: The thiadiazole ring is then functionalized with a methoxyphenylmethyl group through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized separately, often starting from a benzoyl chloride derivative and reacting it with an amine.

    Coupling of the Benzamide and Thiadiazole Units: The final step involves coupling the benzamide core with the thiadiazole unit, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The thiadiazole ring is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of the thiadiazole ring and the benzamide core are structural motifs found in many bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can interact with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE: Lacks the thiadiazole ring, potentially reducing its bioactivity.

    N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE: Lacks the methoxyethylsulfanyl group, which may affect its reactivity and solubility.

    2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(PHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE: Lacks the methoxy group on the phenyl ring, which could influence its electronic properties and interactions.

Uniqueness

The uniqueness of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its combination of functional groups, which confer a balance of reactivity, stability, and potential bioactivity. The presence of both the methoxyethylsulfanyl group and the thiadiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H21N3O3S2/c1-25-11-12-27-17-10-6-4-8-15(17)19(24)21-20-23-22-18(28-20)13-14-7-3-5-9-16(14)26-2/h3-10H,11-13H2,1-2H3,(H,21,23,24)

InChI Key

FYDUSSYPLLKIIE-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC

Origin of Product

United States

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